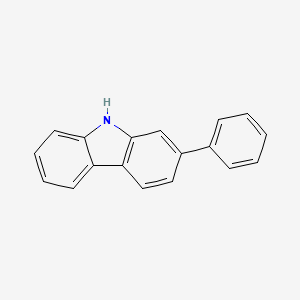

2-phenyl-9H-carbazole

Descripción general

Descripción

2-Phenyl-9H-carbazole is a chemical compound that belongs to the carbazole family . It is a heterocyclic aromatic compound that contains a carbazole ring . The CAS Number of 2-Phenyl-9H-carbazole is 88590-00-5 .

Synthesis Analysis

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . The synthesis of 2-(9H-carbazole-9-yl) ethyl methacrylate was carried out through electrochemical impedance spectroscopic study .

Molecular Structure Analysis

The molecular structure of 2-Phenyl-9H-carbazole includes benzene rings, boronic acid pinacol ester, and carbazole rings .

Chemical Reactions Analysis

Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . The electropolymerization parameters of carbazole and chemical polymerization of carbazole derivatives have been studied .

Physical And Chemical Properties Analysis

The molecular formula of 2-Phenyl-9H-carbazole is C18H13N . The molecular weight is 243.31 .

Aplicaciones Científicas De Investigación

Organic Light Emitting Diodes (OLEDs)

2-phenyl-9H-carbazole: is utilized in the development of OLEDs due to its excellent electroluminescent properties. The compound serves as a core unit in the synthesis of various conjugated polymers and small molecules that emit light when an electric current is applied. This application is critical in the production of display and lighting technologies, where energy efficiency and high-quality color rendering are essential .

Conductive Polymers

The carbazole derivatives are significant in the synthesis of conductive polymers. These materials exhibit conductivity levels comparable to semiconductors or metals, making them suitable for electronic and optical devices or sensors2-phenyl-9H-carbazole can be chemically polymerized with oxidizing agents to create polymers with desired electrical properties .

Electrochemical Applications

As a donor molecule, 2-phenyl-9H-carbazole contributes to the formation of novel donor-π-acceptor dyes. These dyes are pivotal in various electrochemical applications, including solar cells and electrochromic devices, where they facilitate electron transfer processes .

Photovoltaic Cells

In the realm of renewable energy, 2-phenyl-9H-carbazole is instrumental in the development of dye-sensitized photovoltaic cells. It acts as a charge transporting material, improving the efficiency of solar cells by facilitating the movement of charge carriers .

Electrophotography

The compound’s photoconductive properties make it a valuable component in electrophotography. It is used in the production of photoreceptors for copiers and printers, where it helps in the formation of images by holding an electrostatic charge .

Insulation Technologies

2-phenyl-9H-carbazole: is also applied in insulation technologies. Its derivatives are used in the manufacture of insulating layers for electronic devices, providing protection and enhancing the performance of the devices .

Electronic Devices

Due to its excellent electrical and electrochemical properties, 2-phenyl-9H-carbazole is used in the fabrication of various electronic devices. This includes transistors, capacitors, and memory devices, where it contributes to the stability and efficiency of these components .

Wearable Electronics

The emergence of flexible and wearable electronic devices has spurred interest in materials like 2-phenyl-9H-carbazole . Its derivatives are capable of meeting the requirements of these devices, offering mechanical flexibility and conductivity necessary for the integration into wearable technology .

Safety And Hazards

Direcciones Futuras

Polycarbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Propiedades

IUPAC Name |

2-phenyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N/c1-2-6-13(7-3-1)14-10-11-16-15-8-4-5-9-17(15)19-18(16)12-14/h1-12,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLDYQBWZHPGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-9H-carbazole | |

CAS RN |

88590-00-5 | |

| Record name | 2-Phenyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B1422311.png)

![[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1422321.png)

![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1422327.png)

![Tert-butyl 4-{[(6-chloropyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1422328.png)

![ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate](/img/structure/B1422331.png)